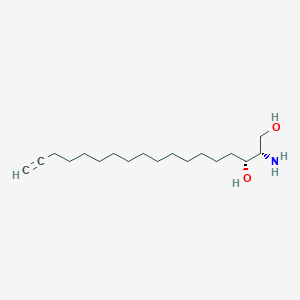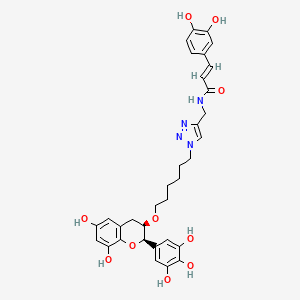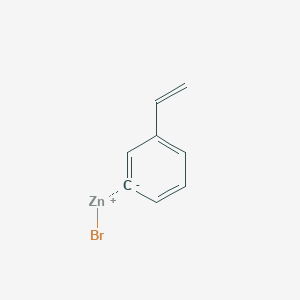
2-(3,4-Dichlorophenoxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and ability to form carbon-carbon bonds. It is often utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a widely used method for forming biaryl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(3,4-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(3,4-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2-(3,4-dichlorophenoxymethyl)phenyl bromide+Zn→2-(3,4-dichlorophenoxymethyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of high-purity reagents and solvents, along with controlled reaction temperatures and inert atmospheres, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dichlorophenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce hydrocarbons.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 2-(3,4-dichlorophenoxymethyl)phenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through transmetalation. In the Suzuki-Miyaura coupling, for example, the compound reacts with a palladium catalyst to form a palladium-zinc intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-dimethylaminophenyl)phenylzinc bromide, 0.25 M in THF
- 4-(2,6-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in THF
Uniqueness
2-(3,4-dichlorophenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. Compared to similar compounds, it may offer different selectivity and efficiency in various organic synthesis applications.
Propiedades
Fórmula molecular |
C13H9BrCl2OZn |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2-dichloro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
RCJRTTYRFZURHB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C([C-]=C1)COC2=CC(=C(C=C2)Cl)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)


![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)



![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)



